molecular formula C22H20F2N4O4S B10969576 ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10969576
M. Wt: 474.5 g/mol
InChI Key: NWYLANOJOYJMAW-CXUHLZMHSA-N
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Description

ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[4-(METHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL 5-[4-(TRIFLUOROMETHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The presence of the difluoromethoxy group in ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may confer unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds.

Properties

Molecular Formula

C22H20F2N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H20F2N4O4S/c1-4-31-20(30)17-12(2)26-22-28(18(17)14-5-7-15(8-6-14)32-21(23)24)19(29)16(33-22)9-13-10-25-27(3)11-13/h5-11,18,21H,4H2,1-3H3/b16-9+

InChI Key

NWYLANOJOYJMAW-CXUHLZMHSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(F)F)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(F)F)C(=O)C(=CC4=CN(N=C4)C)S2)C

Origin of Product

United States

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